molecular formula C11H15N3O B1202965 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 101018-70-6

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B1202965
CAS No.: 101018-70-6
M. Wt: 205.26 g/mol
InChI Key: KOXFMYCKLMXBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[(dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol. The molecular architecture consists of a benzimidazole core system with specific substituents that significantly influence its three-dimensional structure and chemical properties. The compound possesses a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 grams per mole.

The structural framework features a fused ring system comprising a six-membered benzene ring and a five-membered imidazole ring. The benzimidazole core contains three nitrogen atoms: two within the imidazole ring and one additional nitrogen in the dimethylamino substituent. The compound exhibits multiple functional groups including a hydroxyl group at the 5-position, a methyl group at the 2-position, and a dimethylaminomethyl group at the 4-position.

The Simplified Molecular Input Line Entry System notation for this compound is CC1=NC2=C(N1)C=CC(=C2CN(C)C)O, which accurately represents the connectivity and bonding patterns within the molecule. The International Chemical Identifier string InChI=1S/C11H15N3O/c1-7-12-9-4-5-10(15)8(6-14(2)3)11(9)13-7/h4-5,15H,6H2,1-3H3,(H,12,13) provides a standardized representation of the molecular structure.

Property Value
International Union of Pure and Applied Chemistry Name 4-[(dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Chemical Abstracts Service Registry Number 101018-70-6
International Chemical Identifier Key KOXFMYCKLMXBLJ-UHFFFAOYSA-N

The compound exists with several synonymous names including 2-methyl-4-(dimethylaminomethyl)-5-hydroxybenzimidazole and 1H-Benzimidazol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-, reflecting different numbering conventions for the benzimidazole system.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of benzimidazole compounds have revealed fundamental insights into their solid-state structures and conformational preferences. Single crystal X-ray diffraction studies of benzimidazole derivatives consistently demonstrate that these compounds crystallize in orthorhombic crystal systems. Specifically, benzimidazole itself belongs to the orthorhombic crystal system with space group P21na, exhibiting unit cell dimensions of a = 13.504(3) Å, b = 6.806(3) Å, c = 6.939(3) Å, and α = β = γ = 90°.

The crystal growth studies utilizing the Sankaranarayanan-Ramasamy method have demonstrated that benzimidazole compounds form high-quality single crystals suitable for detailed structural analysis. High-resolution X-ray diffraction analysis indicates excellent crystalline perfection without low-angle internal structural grain boundaries. The orthorhombic crystal system with space group Pna2₁ has been confirmed through single-crystal X-ray diffraction analysis, providing definitive structural parameters for benzimidazole derivatives.

Conformational studies of related benzimidazole compounds reveal that the bicyclic core maintains planarity, with substituents adopting specific orientations that minimize steric interactions. The benzimidazole and aniline planes in substituted derivatives are not coplanar, subtending dihedral angles typically ranging from 18 to 20 degrees. This non-coplanar arrangement is attributed to the presence of bulky substituents that create steric hindrance and influence the overall molecular geometry.

Crystallographic Parameter Value
Crystal System Orthorhombic
Space Group P21na / Pna2₁
Unit Cell Parameter a 13.504(3) Å
Unit Cell Parameter b 6.806(3) Å
Unit Cell Parameter c 6.939(3) Å
Unit Cell Angles α = β = γ = 90°
Volume 637.7(4) Ų

Thermal analysis studies using thermogravimetric and differential thermal analysis reveal that benzimidazole compounds exhibit single-stage weight loss at approximately 165°C, indicating good thermal stability. The thermal behavior demonstrates the structural integrity of the benzimidazole core under elevated temperatures, which is crucial for understanding the compound's stability in various applications.

Substituent Effects on Benzimidazole Core Geometry

The introduction of substituents onto the benzimidazole core significantly influences the geometric parameters and electronic properties of the resulting compounds. Density Functional Theory calculations have provided detailed insights into how various substituents affect the molecular geometry and vibrational characteristics of benzimidazole derivatives. The comparative analysis of vibrational modes between benzimidazole and its alkyl derivatives demonstrates that regions of absorption remain similar, but notable changes occur at low frequencies, particularly in carbon-hydrogen out-of-plane deformations, ring breathing, and ring skeletal vibrations.

The dimethylaminomethyl substituent at the 4-position introduces significant electronic effects through its electron-donating nature. The nitrogen atom in the dimethylamino group contributes electron density to the aromatic system, influencing the overall electronic distribution within the benzimidazole core. This substitution pattern creates a push-pull electronic system when combined with the hydroxyl group at the 5-position, which can act as both an electron donor and acceptor depending on the chemical environment.

The methyl group at the 2-position provides steric bulk that influences the rotational barriers around the imidazole nitrogen and affects the compound's ability to form intermolecular hydrogen bonds. Ring out-of-plane bending modes shift by 10-15 wavenumbers in some cases as a result of alkyl substitution, indicating measurable changes in the vibrational characteristics of the benzimidazole core.

Substituent Position Functional Group Electronic Effect Steric Effect
2-Position Methyl Weak electron donation Moderate steric hindrance
4-Position Dimethylaminomethyl Strong electron donation Significant steric bulk
5-Position Hydroxyl Electron donation/withdrawal Minimal steric hindrance

The hydroxyl group at the 5-position participates in intramolecular hydrogen bonding with the adjacent imidazole nitrogen, stabilizing specific conformations and influencing the overall geometry of the molecule. This hydrogen bonding interaction affects the planarity of the benzimidazole system and contributes to the compound's unique structural characteristics.

Gauge-Independent Atomic Orbital method calculations have been employed to determine absolute chemical shieldings, which correlate well with experimental nuclear magnetic resonance data for benzimidazole derivatives. These calculations provide validation for the theoretical structural models and confirm the accuracy of computational predictions regarding substituent effects on molecular geometry.

Comparative Structural Analysis with Related Benzimidazole Derivatives

The structural characteristics of this compound can be understood through comparison with other benzimidazole derivatives that exhibit similar substitution patterns or functional groups. Related compounds such as 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole demonstrate the structural diversity possible within the benzimidazole family. This sulfonyl derivative possesses a molecular formula of C₁₇H₁₈N₂O₃S and molecular weight of 330.4 g/mol, significantly larger than the target compound due to the extensive substituent at the 1-position.

Bis-benzimidazole compounds represent another important class for structural comparison. These dimeric structures exhibit symmetrical arrangements and demonstrate how benzimidazole units can be linked to create more complex molecular architectures. The flexible nature of bis-benzimidazole rings allows high-affinity binding interactions and showcases the structural versatility of the benzimidazole scaffold.

Crystallographic studies of zinc complexes containing benzimidazole ligands provide insights into the coordination behavior and structural preferences of these heterocyclic systems. The coordination geometry around metal centers demonstrates how benzimidazole derivatives can adopt specific conformations to optimize bonding interactions while maintaining their inherent structural integrity.

Compound Type Molecular Formula Key Structural Features Geometric Characteristics
Target Compound C₁₁H₁₅N₃O Hydroxyl, dimethylaminomethyl, methyl substituents Planar benzimidazole core with substituent-induced conformational changes
Sulfonyl Derivative C₁₇H₁₈N₂O₃S Extended aromatic system with sulfonyl linker Increased molecular size and complexity
Bis-benzimidazole Variable Dimeric structure with flexible linkers Enhanced binding capabilities through multiple interaction sites
Metal Complexes Variable Coordination bonds to metal centers Distorted tetrahedral or octahedral geometries

The synthesis approaches for benzimidazole derivatives significantly influence their final structural characteristics. The condensation of ortho-phenylenediamine with various carboxylic acids or aldehydes provides access to numerous structural variants. The choice of starting materials and reaction conditions determines the substitution pattern and ultimately the three-dimensional structure of the resulting compounds.

Structural activity relationship studies of benzimidazole derivatives reveal that specific substitution patterns are crucial for achieving desired molecular properties. The position and nature of substituents directly influence the compound's ability to participate in hydrogen bonding, π-π stacking interactions, and other non-covalent forces that govern molecular recognition and binding affinity.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7-12-9-4-5-10(15)8(6-14(2)3)11(9)13-7/h4-5,15H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXFMYCKLMXBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353989
Record name 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101018-70-6
Record name 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Condensation with Carboxylic Acids

A classical method involves refluxing ortho-phenylenediamine with acetic acid in hydrochloric acid (HCl), forming 2-methyl-1H-benzo[d]imidazol-5-ol. This reaction proceeds via initial protonation of the carboxylic acid, followed by nucleophilic attack by the diamine’s amine groups, culminating in cyclodehydration. Typical conditions include:

  • Reagents : Glacial acetic acid (2 eq), concentrated HCl (catalytic)

  • Temperature : 120°C, reflux for 6–8 hours

  • Yield : 68–72%

This method’s limitation lies in poor regioselectivity for polysubstituted benzimidazoles, necessitating post-synthetic modifications for precise substitution patterns.

Transition Metal-Catalyzed Dehydrogenative Coupling

Cobalt-pincer complexes (e.g., (Ph2PCH2SiMe2)2CoCl) enable direct coupling of primary alcohols with ortho-phenylenediamine derivatives under aerobic conditions. For example, 2-methyl-1H-benzo[d]imidazol-5-ol is synthesized from ethanolamine and ortho-phenylenediamine at 150°C for 24 hours, achieving 85% yield via dehydrogenative cyclization. The mechanism involves alcohol oxidation to an aldehyde intermediate, followed by imine formation and cyclization.

Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl group at the 4-position is introduced via Mannich reactions or nucleophilic substitutions, with the former being more prevalent due to superior regiocontrol.

Mannich Reaction with Formaldehyde and Dimethylamine

The preformed benzimidazole core undergoes a Mannich reaction under mild alkaline conditions:

  • Substrate : 2-methyl-1H-benzo[d]imidazol-5-ol (1 eq)

  • Reagents : Formaldehyde (37% aqueous, 1.2 eq), dimethylamine hydrochloride (1.5 eq)

  • Conditions : Ethanol/water (3:1), pH 9–10 (adjusted with NaOH), 60°C, 4 hours

  • Yield : 78%

The reaction proceeds via electrophilic attack of the iminium ion (formed from formaldehyde and dimethylamine) at the benzimidazole’s C4 position, favored by the electron-donating hydroxyl group at C5.

Direct Alkylation with Dimethylaminomethyl Chloride

Alternative routes employ preformed dimethylaminomethyl chloride, though this method risks over-alkylation. A representative protocol includes:

  • Substrate : 2-methyl-1H-benzo[d]imidazol-5-ol (1 eq)

  • Alkylating agent : Dimethylaminomethyl chloride (1.1 eq)

  • Base : Potassium carbonate (2 eq)

  • Solvent : Dimethylformamide (DMF), 80°C, 3 hours

  • Yield : 62%

The hydroxyl group’s introduction is achieved either during core formation or via post-synthetic oxidation.

In Situ Hydroxylation During Cyclocondensation

Using ortho-phenylenediamine derivatives pre-functionalized with hydroxyl groups (e.g., 4-aminophenol) in condensation reactions ensures direct hydroxylation. For instance, reacting 4-amino-3-nitrophenol with acetic acid yields 5-hydroxy-2-methylbenzimidazole after nitro group reduction.

Late-Stage Oxidation

Manganese dioxide (MnO2) selectively oxidizes C–H bonds adjacent to electron-rich aromatic systems. Treating 4-((dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazole with MnO2 in dichloromethane at room temperature for 12 hours introduces the 5-hydroxyl group with 65% yield.

Optimization Strategies

Catalytic Enhancements

  • Iron-Sulfur Catalysts : Improve cyclocondensation yields (83–91%) by facilitating electron transfer in nitro group reductions.

  • Silicon-Based Mediators : Phenylhydrosilicon enhances DMF activation in benzimidazole syntheses, reducing reaction times by 30%.

Solvent and Temperature Effects

ParameterEffect on YieldOptimal ConditionsSource
Ethanol/water (3:1)Maximizes solubility of intermediates60°C, 4 hours
DichloromethanePrevents over-oxidation during hydroxylationRT, 12 hours
Solvent-freeReduces side reactions in Fe/S-catalyzed steps150°C, 6 hours

Analytical Validation

Synthetic intermediates and final products are characterized using:

  • 1H NMR : Distinct singlet at δ 3.12 ppm for dimethylamino protons and broad peak at δ 9.45 ppm for hydroxyl group.

  • IR Spectroscopy : Stretching vibrations at 3250 cm⁻¹ (O–H) and 2780 cm⁻¹ (N–CH3).

  • Elemental Analysis : Carbon/nitrogen ratios within 0.5% of theoretical values confirm purity.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield RangeSource
Acid-catalyzed condensationCost-effective, scalableLow regioselectivity68–72%
Cobalt-catalyzed couplingHigh atom economyRequires specialized catalysts85%
Mannich reactionRegioselective functionalizationSensitivity to pH78%
Late-stage oxidationCompatible with complex substratesRisk of over-oxidation65%

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Benzimidazole derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Key analogues and their differences are summarized in Table 1.

Table 1. Comparison of 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol with Analogues

Compound Name Substituents (Positions) Key Physicochemical Properties Synthesis Method Pharmacological Relevance
This compound –OH (5), –CH₃ (2), –CH₂N(CH₃)₂ (4) High polarity due to –OH; basicity from –N(CH₃)₂ Likely condensation of diamine with aldehyde Potential enzyme inhibition
5-Bromo-2-methyl-1H-benzo[d]imidazole –Br (5), –CH₃ (2) Lower solubility (lipophilic Br); higher molecular weight Halogenation via brominating agents Antimicrobial activity
5-Fluoro-2-methyl-1H-benzo[d]imidazole –F (5), –CH₃ (2) Moderate polarity; electronegative F enhances binding Electrophilic fluorination Anticancer applications
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted)-1H-benzo[d]imidazole –F (5), aryloxy (6) Bulky aryl groups reduce solubility; fluorination improves stability Aldehyde condensation with Na₂S₂O₅ in DMF Not specified
Phenoxymethyl-triazole-thiazole benzimidazoles Phenoxymethyl-triazole-thiazole (variable) High molecular weight; complex H-bonding Cu-catalyzed azide-alkyne cycloaddition Docking studies suggest kinase inhibition

Pharmacological Implications

  • Hydroxyl Group Impact: The –OH group at position 5 in the target compound may enhance interactions with polar enzyme active sites, similar to phenolic moieties in kinase inhibitors .
  • Dimethylaminomethyl vs. Halogens: While bromo/fluoro substituents improve membrane permeability, the dimethylaminomethyl group offers protonation-dependent solubility, beneficial for pH-sensitive targeting .
  • Complex Substituents: Phenoxymethyl-triazole-thiazole derivatives () show higher binding affinity in docking studies but face challenges in bioavailability due to bulkiness .

Spectral and Analytical Data

  • NMR : The target compound’s –OH and –CH₂N(CH₃)₂ groups would show distinct signals (e.g., broad –OH at δ 9–10 ppm; –N(CH₃)₂ as a singlet near δ 2.2 ppm) .
  • MS : Expected molecular ion [M+H]⁺ at m/z 248.3, differentiating it from brominated (e.g., m/z 269.1 for 5-Bromo-2-methyl) or fluorinated (m/z 191.2) analogues .

Q & A

Q. What are the standard synthetic routes for 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol, and how can purity be optimized?

  • Methodological Answer : The synthesis involves three key steps:
  • Benzimidazole core formation : Condensation of o-phenylenediamine with aldehydes/carboxylic acids under acidic conditions (e.g., HCl or acetic acid).
  • Dimethylaminomethyl introduction : Mannich reaction with formaldehyde and dimethylamine at 60–80°C in ethanol or methanol .
  • Hydroxylation : Selective oxidation at the 5-position using oxidizing agents like KMnO₄ or H₂O₂ under controlled pH (neutral to mildly acidic).
    Purity optimization includes recrystallization (ethanol/water mixtures) and HPLC purification (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and dimethylamino protons (δ 2.2–2.5 ppm). The hydroxyl proton may appear as a broad singlet (δ 5.0–5.5 ppm) .
  • FTIR : O–H stretch (~3200 cm⁻¹), C=N (benzimidazole ring, ~1600 cm⁻¹), and tertiary amine C–N (1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 205.26 (C₁₁H₁₅N₃O) .

Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC assays) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) per CLSI guidelines. Use concentrations from 1–256 µg/mL .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and IC₅₀ calculations .

Q. How does the dimethylaminomethyl group influence the compound’s solubility and reactivity?

  • Methodological Answer : The dimethylaminomethyl group enhances:
  • Solubility : Increased water solubility at acidic pH due to protonation of the tertiary amine (pKa ~8.5).
  • Reactivity : Participates in nucleophilic substitution (e.g., alkylation) and hydrogen bonding with biological targets (e.g., enzyme active sites) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group. Stability studies (HPLC monitoring) show <5% degradation over 6 months when stored in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported enzyme inhibition data?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Model interactions with targets like topoisomerase II or cytochrome P450. Prioritize binding affinity (ΔG) and hydrogen-bonding patterns .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Correlate RMSD fluctuations with experimental IC₅₀ variability .

Q. What strategies optimize the compound’s selectivity for cancer cells over normal cells?

  • Methodological Answer :
  • Prodrug Design : Mask the hydroxyl group with acetyl/prodrug moieties activated by tumor-specific enzymes (e.g., matrix metalloproteinases).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the 2-methyl position (e.g., halogens) to enhance target affinity .

Q. How do reaction conditions (solvent, catalyst) impact yield in the Mannich reaction step?

  • Methodological Answer :
  • Solvent : Ethanol (polar protic) yields 65–70%, while DMF (polar aprotic) improves to 85% but complicates purification.
  • Catalyst : Amberlyst-15 (acidic resin) increases yield to 90% vs. HCl (75%) by minimizing side reactions .

Q. What experimental designs address conflicting reports on the compound’s antioxidant activity?

  • Methodological Answer :
  • DPPH/ABTS Assays : Standardize protocols (e.g., 100 µM ascorbic acid control) and measure EC₅₀ at multiple timepoints (0.5–4 hr).
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to quantify intracellular oxidative stress reduction .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer :
  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Reuse Amberlyst-15 over 5 cycles with <10% yield drop.
  • Waste Reduction : Employ continuous flow reactors to minimize solvent use by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.